2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzoic acid moiety attached at position 4 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate, palladium catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is used as a building block in the synthesis of various organic compounds, including coordination complexes and metal-organic frameworks (MOFs) . It serves as a ligand in coordination chemistry, forming stable complexes with transition metals .
Biology:
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its pyrazole moiety is known to exhibit various biological activities, including anti-inflammatory and antimicrobial properties .
Medicine:
The compound’s derivatives are explored for their potential therapeutic applications, such as anti-cancer and anti-inflammatory agents . Its ability to form stable complexes with metals also makes it a candidate for use in diagnostic imaging and targeted drug delivery .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts . Its role as a ligand in MOFs contributes to the development of materials with unique properties, such as high surface area and selective adsorption .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Dipyrone (Metamizole): A pyrazole derivative with analgesic and antipyretic properties.
1-Boc-pyrazole-4-boronic acid pinacol ester: A pyrazole derivative used in organic synthesis and as a building block for boron-containing compounds.
Uniqueness:
2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is unique due to its combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other pyrazole derivatives .
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring, which is known for various pharmacological properties. Its chemical formula is , and it features both benzoic acid and pyrazole moieties, contributing to its biological efficacy.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to exhibit antiproliferative activity against various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells). The mechanism involves modulation of the mTORC1 pathway and autophagy processes:
- Inhibition of mTORC1 : The compound disrupts mTORC1 reactivation during nutrient refeeding after starvation, leading to reduced phosphorylation of key substrates like P70 and 4EBP1 .
- Autophagy Modulation : It increases basal autophagy but impairs autophagic flux under stress conditions, selectively targeting cancer cells that are metabolically stressed .
Anti-inflammatory and Antimicrobial Activities
The pyrazole moiety in this compound has been associated with anti-inflammatory effects. It has shown potential in reducing inflammation markers and modulating immune responses. Additionally, it possesses antimicrobial properties against various pathogens:
Activity Type | Target Organisms | Reference |
---|---|---|
Antimicrobial | Staphylococcus aureus, Escherichia coli | |
Anti-inflammatory | Various inflammatory models |
Study on Anticancer Activity
A notable study evaluated the effects of derivatives of this compound on human cancer cell lines. The results indicated significant growth inhibition in multiple types of cancer including lung and colorectal cancers. The derivatives exhibited submicromolar antiproliferative activity and good metabolic stability .
Research on Mechanisms
Further research explored the molecular mechanisms underlying its biological activities. It was found that compounds with the pyrazole structure could inhibit the growth of various cancer cell types through apoptosis induction mediated by the p53 pathway . This highlights the potential for these compounds in targeted cancer therapy.
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-5-3-4-6-10(9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHKHFADRGJMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380084 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-43-7 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of H2mbpa contribute to the formation of porous materials?
A1: H2mbpa plays a crucial role in constructing the coordination polymer porous material MAF-X8. The molecule acts as an organic ligand, denoted as 'mbpa2-' after losing two protons []. These negatively charged ligands then coordinate with positively charged zinc ions (Zn2+) in a specific arrangement. This interaction, where mbpa2- bridges multiple Zn2+ ions, leads to the formation of a three-dimensional framework structure with single-dimensional pore passages []. Essentially, the molecular structure of H2mbpa, with its ability to bind multiple metal ions, serves as the building block for this porous material.
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